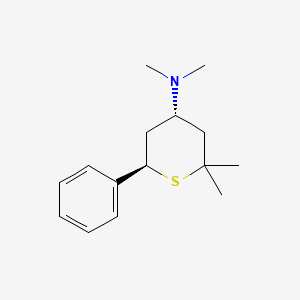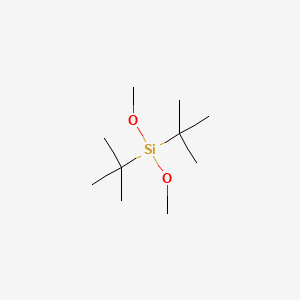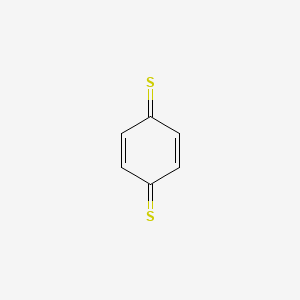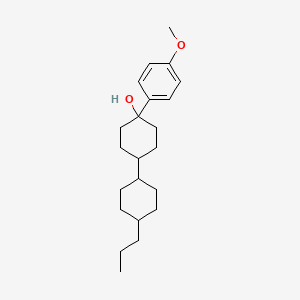
(4S,6R)-N,N,2,2-tetramethyl-6-phenylthian-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,6R)-N,N,2,2-tetramethyl-6-phenylthian-4-amine is an organic compound with a unique structure that includes a thian-4-amine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,6R)-N,N,2,2-tetramethyl-6-phenylthian-4-amine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the thian-4-amine core: This can be achieved through a series of cyclization reactions.
Introduction of the phenyl group: This step often involves a Friedel-Crafts alkylation reaction.
Methylation: The final step involves the methylation of the nitrogen atoms to achieve the desired tetramethyl substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(4S,6R)-N,N,2,2-tetramethyl-6-phenylthian-4-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thian-4-amine core to a more saturated form.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
(4S,6R)-N,N,2,2-tetramethyl-6-phenylthian-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which (4S,6R)-N,N,2,2-tetramethyl-6-phenylthian-4-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s unique structure allows it to interact with these targets in a specific manner, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
(3aR,4S,6R,6aS)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol: This compound has a similar core structure but differs in the functional groups attached.
(3aR,4S,6R,6aS)-6-Amino-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-ol: Another related compound with variations in the ring structure and functional groups.
Uniqueness
(4S,6R)-N,N,2,2-tetramethyl-6-phenylthian-4-amine is unique due to its specific substitution pattern and the presence of the phenyl group. This gives it distinct chemical and biological properties compared to similar compounds.
Properties
| 81158-72-7 | |
Molecular Formula |
C15H23NS |
Molecular Weight |
249.4 g/mol |
IUPAC Name |
(4S,6R)-N,N,2,2-tetramethyl-6-phenylthian-4-amine |
InChI |
InChI=1S/C15H23NS/c1-15(2)11-13(16(3)4)10-14(17-15)12-8-6-5-7-9-12/h5-9,13-14H,10-11H2,1-4H3/t13-,14+/m0/s1 |
InChI Key |
UMHRCOJPJDEDKZ-UONOGXRCSA-N |
Isomeric SMILES |
CC1(C[C@H](C[C@@H](S1)C2=CC=CC=C2)N(C)C)C |
Canonical SMILES |
CC1(CC(CC(S1)C2=CC=CC=C2)N(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(3-bromobenzene)](/img/structure/B14422190.png)



![Diethyl [1-(methylselanyl)hexyl]phosphonate](/img/structure/B14422235.png)
